1-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one
Description
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Properties
IUPAC Name |
1-[2-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]-3-(2-methoxyphenyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-29-18-9-5-4-8-17(18)25-11-10-23(21(25)28)14-19(27)26-13-12-24-16-7-3-2-6-15(16)22-20(24)26/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVUAQOLIKCWLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(C2=O)CC(=O)N3CCN4C3=NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one represents a novel class of bioactive molecules with potential therapeutic applications. This article provides a detailed overview of its biological activities, including anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula for this compound is C₁₈H₁₈N₄O₂, with a molecular weight of 334.37 g/mol. The structure features an imidazolidinone core linked to a benzo[d]imidazole moiety and a methoxyphenyl substituent, contributing to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its interactions with biological targets.
Anticancer Activity
Recent research has shown that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : The compound was evaluated using the MTT assay against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated an IC50 value of approximately 5 µM for MCF-7 cells, suggesting potent anticancer properties compared to standard chemotherapeutics like doxorubicin .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 4.5 |
| Compound B | A549 | 6.0 |
| Target Compound | MCF-7 | 5.0 |
| Doxorubicin | MCF-7 | 0.5 |
The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Specifically, it has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors such as Bcl-2 .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of similar compounds. The following points summarize key findings:
- Substituent Effects : The presence of the methoxy group on the phenyl ring enhances lipophilicity and cellular uptake, which correlates with increased cytotoxicity.
- Imidazolidinone Core : The imidazolidinone structure is essential for maintaining biological activity, as modifications to this core significantly reduce efficacy.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Methoxy group addition | Increases cytotoxicity |
| Alteration of imidazolidinone core | Decreases activity |
| Variations in benzo[d]imidazole moiety | Variable effects depending on substitution |
Case Studies
Several case studies have investigated the therapeutic potential of compounds structurally related to the target compound:
- Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives with similar structures exhibited significant antitumor activity in vivo, leading to tumor regression in xenograft models .
- Mechanistic Studies : Another investigation explored the interaction between these compounds and specific protein targets involved in cell signaling pathways, providing insights into their mechanism of action at the molecular level .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research:
Antimicrobial Activity
Research has shown that derivatives of benzimidazole and imidazolidinone exhibit significant antimicrobial properties. For instance, compounds containing similar structures have been evaluated for their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies reveal that modifications in the structure can enhance potency against resistant strains .
Anticancer Properties
Studies have indicated that compounds with benzimidazole frameworks possess anticancer properties. They have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism often involves the inhibition of key enzymes involved in cancer metabolism .
Antitubercular Activity
The compound's structural analogs have been investigated for their activity against Mycobacterium tuberculosis. Some derivatives have demonstrated significant inhibitory effects on mycobacterial enzymes, suggesting potential as new antitubercular agents .
Case Studies
Several case studies highlight the application of this compound in research:
- Antimicrobial Efficacy : A study synthesized a series of benzimidazole derivatives and tested them for antimicrobial activity. Results indicated that certain modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria, supporting the potential use of these compounds in developing new antibiotics .
- Anticancer Studies : Another investigation focused on the anticancer properties of imidazolidinone derivatives. The study reported that compounds similar to 1-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one exhibited significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
- Antitubercular Research : A comprehensive evaluation was conducted on a series of imidazole derivatives against Mycobacterium tuberculosis. The study found that certain compounds significantly inhibited mycobacterial growth in vitro and showed promise for further development as antitubercular drugs .
Preparation Methods
Cyclocondensation of 1,2-Diaminobenzene Derivatives
The benzimidazoimidazole scaffold is synthesized via a [3+2] cyclocondensation reaction between 1,2-diaminobenzene and α-haloketones. PubChem data (CID 24134-26-7) confirms the core structure’s stability under acidic conditions. A modified protocol from PMC (2023) employs bromination and tert-butoxycarbonyl (Boc) protection to enhance regioselectivity:
- Bromination : Treat 2-mercaptobenzimidazole with bromine (Br₂) and hydrogen bromide (HBr) in acetic acid (85% yield).
- Boc Protection : React with di-tert-butyl dicarbonate ((Boc)₂O) in acetonitrile/DMF (1:1) with triethylamine (76% yield).
Key Reaction Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Bromination | Br₂, HBr, AcOH | RT, 2 h | 85% |
| Boc Protection | (Boc)₂O, Et₃N | RT, 12 h | 76% |
Sonogashira Coupling for Functionalization
The PMC study demonstrates that Sonogashira cross-coupling introduces alkynyl groups at the C-2 position of brominated intermediates, enabling downstream functionalization. For example:
- React N-Boc-2-bromobenzimidazole with phenylacetylene using Pd(PPh₃)₄/CuI in triethylamine (70–80% yield).
Synthesis of 3-(2-Methoxyphenyl)imidazolidin-2-one
Ring-Closing via Carbonyldiimidazole (CDI) Mediated Cyclization
Patent WO2010052670A1 details imidazolidinone synthesis through urea formation:
- Amination : Treat 2-methoxyphenylaniline with 1,2-dibromoethane in DMF at 60°C (72% yield).
- Cyclization : React with carbonyldiimidazole (CDI) in THF under reflux (68% yield).
Characterization Data :
Alternative Route via Thiourea Intermediate
A PubMed study reports thiourea intermediates for imidazolidinone synthesis:
- Thiourea Formation : React 2-methoxyphenethylamine with thiophosgene in CH₂Cl₂ (89% yield).
- Oxidative Desulfurization : Treat with Hg(OAc)₂ in acetic acid (65% yield).
Coupling Strategies for Assembling the Target Molecule
Nucleophilic Acyl Substitution
PubChem CID 45503119 illustrates a related compound where a ketone linker connects heterocycles. Adapting this approach:
- Activation : Convert the benzimidazoimidazole’s NH group to a lithium amide using LDA at −78°C.
- Acylation : React with ethyl bromoacetate, followed by hydrolysis to the carboxylic acid (55% yield over two steps).
- Amide Coupling : Use HATU/DIPEA to link the acid with 3-(2-methoxyphenyl)imidazolidin-2-one (62% yield).
Optimization Notes :
Reductive Amination Approach
Patent WO2010052670A1 describes reductive amination for similar systems:
- Ketone Formation : Oxidize 2-(benzimidazoimidazol-1-yl)ethanol with PCC (82% yield).
- Reductive Amination : React with 3-(2-methoxyphenyl)imidazolidin-2-amine using NaBH₃CN in MeOH (58% yield).
Analytical Validation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Challenges and Optimization Opportunities
- Regioselectivity in Benzimidazoimidazole Synthesis : Boc protection mitigates unwanted ring-opening during bromination.
- Oxoethyl Linker Stability : Use of anhydrous conditions prevents ketone hydration.
- Scale-Up Limitations : Patent WO2010052670A1 recommends flow chemistry for Sonogashira steps to improve throughput.
Q & A
Q. What synthetic strategies are recommended for optimizing multi-step synthesis of this compound?
- Methodological Answer: Multi-step syntheses of benzimidazole derivatives often involve coupling reactions (e.g., nucleophilic substitution, cyclization) under controlled conditions. For example, analogous compounds like Ethyl 2-((1-(2-oxo-2-(phenylamino)ethyl)-1H-benzo[d]imidazol-2-yl)thio)acetate require stepwise optimization of solvents (e.g., DMF, THF), catalysts (e.g., tetrabutylammonium bromide), and reaction monitoring via TLC . Key parameters include temperature control (e.g., reflux vs. RT), stoichiometric ratios (e.g., 1:2 for amine-aldehyde coupling), and purification via column chromatography.
Q. How can structural confirmation be achieved for this compound?
- Methodological Answer: Combine X-ray crystallography (for bond lengths/angles) with spectroscopic techniques :
- NMR : Analyze aromatic protons (δ 7.0–8.5 ppm for benzimidazole) and methoxy groups (δ ~3.8 ppm).
- FTIR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H vibrations (3200–3400 cm⁻¹).
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What safety protocols are critical during handling?
- Methodological Answer: Refer to GHS-compliant guidelines for benzimidazole analogs:
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood due to potential respiratory irritation.
- Emergency measures: Flush eyes with water for 15 minutes; rinse skin with soap/water if exposed .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between spectroscopic and crystallographic data?
- Methodological Answer: Discrepancies (e.g., tautomerism in imidazole rings) can arise due to dynamic equilibria in solution vs. solid-state structures. Use DFT calculations (e.g., Gaussian 09) to model energetically favorable tautomers. Compare computed NMR shifts (via GIAO method) with experimental data. For example, hydrogen bonding in the solid state (observed via X-ray) may stabilize a specific tautomer not dominant in solution .
Q. What experimental design principles address low yields in imidazole cyclization?
- Methodological Answer: Low yields often stem from steric hindrance or competing side reactions. Strategies include:
Q. How to design assays for evaluating biological activity against structural analogs?
- Methodological Answer: Prioritize targets based on structural analogs’ known activities (see table below). For example, benzimidazole derivatives with sulfur linkages (e.g., thioacetate groups) show antimicrobial activity. Use molecular docking (AutoDock Vina) to predict binding to targets like DNA gyrase or β-tubulin. Validate via MIC assays (for antimicrobials) or MTT assays (for cytotoxicity) .
| Analog Compound | Reported Activity | Assay Type |
|---|---|---|
| Ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate | Antimicrobial (MIC: 8 µg/mL) | Broth microdilution |
| 1H-Benzimidazole derivatives | Anticancer (IC₅₀: 12 µM) | MTT assay |
Q. How to resolve contradictions in reaction mechanisms proposed by different studies?
- Methodological Answer: Conduct isotopic labeling (e.g., ¹⁵N or ²H) to trace reaction pathways. For example, conflicting proposals for imidazole ring formation (electrophilic vs. nucleophilic pathways) can be tested using labeled intermediates. Analyze products via LC-MS/MS to identify isotopic incorporation patterns .
Methodological Notes
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., XRD + DFT for tautomerism).
- Advanced Characterization : Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions in crystallographic data .
- Reaction Optimization : Apply ICReDD’s computational-experimental feedback loop for rapid condition screening (e.g., solvent, catalyst, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
